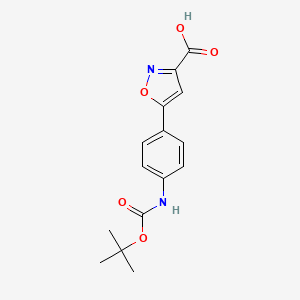

5-(4-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

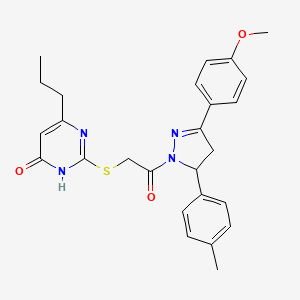

5-(4-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C15H16N2O5 . It has a molecular weight of 304.3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O5/c1-15(2,3)21-14(20)16-10-6-4-9(5-7-10)12-8-11(13(18)19)17-22-12/h4-8H,1-3H3,(H,16,20)(H,18,19) . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique

Structural Studies and NMDA Activity

- Research Context : Investigating the structural characteristics and NMDA receptor activity of dihydroisoxazole derivatives, including a tert-butoxycarbonylamino (Boc) precursor.

- Key Findings : Different conformations of the dihydroisoxazole ring were observed, impacting intermolecular interactions and potentially influencing pharmacophoric parameters for NMDA activity (Meneghetti et al., 2006).

Synthesis of Isoxazolols

- Research Context : Developing novel methods for synthesizing 5-substituted 3-isoxazolols using N, O-diBoc-protected beta-keto hydroxamic acids.

- Key Findings : This approach resulted in a byproduct-free cyclization process, highlighting a versatile three-step procedure for synthesizing these compounds (Sørensen et al., 2000).

Enantioselective Synthesis in Neuroexcitants

- Research Context : Focusing on enantioselective synthesis of isoxazole amino acids, which are challenging to prepare in enantiopure form but significant as neuroexcitants.

- Key Findings : High enantiomeric excess (e.e.) was achieved in synthesizing compounds like bromohomoibotenic acid and others, using tert-butoxycarbonyl intermediates (Pajouhesh & Curry, 1998).

Synthesis of Antagonists at NMDA Receptors

- Research Context : Studying the synthesis of diastereomeric amino acid derivatives as intermediates in creating novel NMDA receptor antagonists.

- Key Findings : The study characterized the molecular complexity and pharmacophoric parameters of these compounds, contributing to the development of NMDA receptor antagonists (Bombieri et al., 2005).

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Orientations Futures

The development of new synthetic strategies for isoxazole derivatives, including this compound, is of significant interest due to their importance in drug discovery . Future research may focus on developing eco-friendly synthetic strategies and exploring the potential biological applications of these compounds .

Mécanisme D'action

Mode of Action

Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.

Biochemical Pathways

Isoxazole derivatives are known to be involved in various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The downstream effects would depend on the specific biological context and the targets that the compound interacts with.

Result of Action

Isoxazole derivatives are known to exhibit various biological activities, suggesting that they can induce significant molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound . These factors could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues.

Propriétés

IUPAC Name |

5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-15(2,3)21-14(20)16-10-6-4-9(5-7-10)12-8-11(13(18)19)17-22-12/h4-8H,1-3H3,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZDYOJZRRPROQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2986149.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2986150.png)

![N-(3-chlorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2986159.png)

![4-[(3-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2986160.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2986161.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2986162.png)